3-(2-Chlorobenzenesulfonamido)propanoic acid
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPPGPCPXRMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-Chlorobenzenesulfonamido)propanoic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with beta-alanine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
3-(2-Chlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, often with reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in Heck cross-coupling reactions to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Chlorobenzenesulfonamido)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzenesulfonamido)propanoic acid involves its binding to the 5-HT2A receptor, inhibiting the binding of natural ligands . This inhibition affects the serotonin signaling pathway, which is crucial in regulating mood, cognition, and perception . The compound may also interact with other ion channels and peptides, such as the NMDA glutamate receptor and the CGRP calcitonin gene-related peptide receptor .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural and Functional Group Comparisons
Physicochemical Properties
- Lipophilicity and Solubility: Chlorine and nitro groups enhance lipophilicity, improving membrane penetration but reducing aqueous solubility. For example, the 2-chloro substituent in the target compound likely increases logP compared to the methylthio ester in pineapple volatiles, which is more polar due to the thioether and ester groups .
- In contrast, marine-derived chlorinated phenylpropanoic acids may exhibit better crystallinity due to hydrogen-bonding hydroxyl groups .
Biological Activity
3-(2-Chlorobenzenesulfonamido)propanoic acid is a sulfonamide derivative with significant biological activity, particularly as a selective inhibitor of the human serotonin receptor 5-HT2A. This compound, with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications in treating psychiatric disorders.
- IUPAC Name : 3-[(2-chlorophenyl)sulfonylamino]propanoic acid
- Molecular Formula : C9H10ClNO4S
- Molecular Weight : 263.7 g/mol
The primary mechanism by which this compound exerts its biological effects is through the inhibition of the 5-HT2A serotonin receptor. This receptor is implicated in various neurological processes, including mood regulation and perception. By blocking this receptor, the compound can influence neurotransmission pathways associated with psychiatric conditions such as depression and anxiety.
Inhibition of Serotonin Receptors
Research indicates that this compound selectively inhibits the 5-HT2A receptor, which is crucial for serotonin signaling in the brain. This selectivity is significant as it differentiates this compound from other sulfonamide derivatives that may not exhibit such targeted action.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neurotransmission Studies : A study demonstrated that administration of this compound in animal models resulted in altered serotonin levels, suggesting its potential role in modulating mood and behavior.
- Psychiatric Disorder Models : In rodent models mimicking anxiety and depression, treatment with this compound led to behavioral changes consistent with anxiolytic effects, further supporting its therapeutic potential.
- Comparative Analysis : When compared to other serotonin receptor inhibitors, this compound showed a higher affinity for the 5-HT2A receptor than for other subtypes like 5-HT1A or 5-HT2C, indicating a unique profile that could be exploited for developing new antidepressants.
Data Table: Comparative Biological Activity
| Compound | Receptor Target | Affinity (Ki) | Biological Effect |
|---|---|---|---|
| This compound | 5-HT2A | Low nM | Anxiolytic and antidepressant-like |
| Other Sulfonamide Derivatives | Various | μM range | Variable; less selective |
| Standard SSRIs | 5-HT Transporter | Low nM | Antidepressant |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(2-Chlorobenzenesulfonamido)propanoic acid with high purity?
- Methodology : Synthesis typically involves coupling 2-chlorobenzenesulfonyl chloride with 3-aminopropanoic acid under basic conditions (e.g., in aqueous NaHCO₃ or using triethylamine as a base). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to remove unreacted sulfonyl chloride or amine precursors. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Key Data :
- Dissociation constant (pKa) : Experimental pKa for analogous 3-(2-chlorophenyl)propanoic acid is 4.58 at 25°C, suggesting moderate acidity influenced by the electron-withdrawing chloro group .
- Solubility : Sparingly soluble in water; better solubility in polar aprotic solvents (e.g., DMSO, DMF). Determine experimentally via saturation shake-flask method .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Approach :
- Structural verification : Confirm batch-to-batch consistency using single-crystal X-ray diffraction (as in for a sulfonamide analog) to rule out polymorphic variations affecting bioactivity .
- Assay optimization : Control variables like solvent (DMSO concentration ≤0.1% in cell-based assays) and pH (buffer to match physiological conditions). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How does the sulfonamido group influence interactions with enzyme targets?
- Mechanistic Insight : The sulfonamido moiety acts as a hydrogen-bond acceptor/donor, critical for binding to catalytic residues in enzymes (e.g., carbonic anhydrase). Use molecular docking (AutoDock Vina) paired with mutagenesis studies to map interaction sites. Compare with analogs lacking the chloro substituent to isolate electronic effects .
Q. What analytical techniques are optimal for detecting metabolic byproducts of this compound in biological systems?
- Protocol :
- LC-MS/MS : Employ reverse-phase chromatography (C18 column) with ESI-negative mode for high sensitivity. Use MRM transitions based on predicted fragmentation patterns (e.g., m/z 274 → 156 for the parent ion) .
- Stable isotope tracing : Synthesize a ¹³C-labeled analog to track metabolic pathways in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
